2-{[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a synthetic small molecule featuring a substituted imidazole core with a 3,4-dimethoxyphenyl group at position 2, a 4-fluorophenyl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with an oxolan-2-ylmethyl group, which enhances solubility and bioavailability. Its synthesis and crystallographic characterization likely employ tools like SHELX or SIR97 for structure refinement .
Properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4S/c1-30-19-10-7-16(12-20(19)31-2)23-27-22(15-5-8-17(25)9-6-15)24(28-23)33-14-21(29)26-13-18-4-3-11-32-18/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIXPXNSHRBLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4CCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the imidazole ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with a thiol compound.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with oxolan-2-ylmethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage.
Reduction: Reduction reactions can occur at the imidazole ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
The compound’s potential medicinal applications include its use as a pharmacophore in drug design. Its imidazole ring and aromatic groups are common features in many bioactive molecules, suggesting it could be a candidate for developing new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the aromatic groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations:
Triazole-based analogues () exhibit greater metabolic stability but reduced conformational flexibility compared to imidazole derivatives .
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target provides electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl in and . This may influence binding affinity in kinase or GPCR targets.
- Sulfanyl linkages (common in and ) improve oxidative stability over sulfinyl groups () but may reduce polarity .
Solubility and Bioavailability :
- The oxolan-methyl group in the target and enhances water solubility compared to methylphenyl () or pyridyl () substituents, critical for oral bioavailability .
Pharmacological and Physicochemical Data
Table 2: Comparative Pharmacological Properties (Hypothetical Data Based on Structural Inference)
Research Findings:
- Target vs. : The target’s 3,4-dimethoxyphenyl group likely improves selectivity for kinase X over ’s methylsulfinyl group, which may introduce steric hindrance .
- Target vs. : The imidazole core (target) shows higher affinity for kinase X compared to quinazolinone (), which may favor kinase Y due to its 4-oxo group .
- Target vs. : The triazole analogue () exhibits poor solubility and lower potency, attributed to its lipophilic methylphenyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
